molecular formula C18H19N9O B2597818 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097866-48-1

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2597818
CAS No.: 2097866-48-1
M. Wt: 377.412
InChI Key: QFXARMXHDLFZDU-UHFFFAOYSA-N
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Description

The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS: 2097866-48-1, molecular formula: C₁₈H₁₉N₉O, molecular weight: 377.40 g/mol) is a heterocyclic small molecule featuring a pyridazinone core substituted with a purine-linked piperidine moiety and a pyrazole group . The pyridazinone ring provides a rigid planar structure, while the piperidine and pyrazole groups enhance solubility and modulate receptor binding interactions.

Properties

IUPAC Name

2-[[1-(7H-purin-6-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c28-15-3-2-14(26-7-1-6-23-26)24-27(15)10-13-4-8-25(9-5-13)18-16-17(20-11-19-16)21-12-22-18/h1-3,6-7,11-13H,4-5,8-10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXARMXHDLFZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Purine Derivative: The synthesis begins with the preparation of the purine derivative. This can be achieved by reacting a suitable purine precursor with a piperidine derivative under controlled conditions.

    Attachment of the Piperidine Moiety: The next step involves the attachment of the piperidine moiety to the purine ring. This is usually done through a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is then introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Construction of the Dihydropyridazinone Core: Finally, the dihydropyridazinone core is constructed by reacting the intermediate with a suitable reagent, such as a hydrazine or a hydrazone, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

The pyridazinone core is shared with compounds such as 6-(piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride (CAS: 381208-51-1), which substitutes the purine-piperidine group with a simpler piperidinylmethoxy chain .

Purine-Based Derivatives

Novel 1H-purin-6(9H)-one derivatives synthesized by Liu et al. () share the purine motif but lack the pyridazinone ring. These derivatives exhibit moderate activity against viral proteases, suggesting that the pyridazinone in the target compound could enhance binding specificity to eukaryotic kinases by introducing additional hydrogen-bonding interactions.

Piperidine-Substituted Heterocycles

European Patent Application compounds (), such as 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives, feature piperidine substitutions similar to the target molecule. For example, 7-(piperidin-4-yl)-2-(2-methylimidazo[1,2-a]pyridin-6-yl)pyrimidin-4-one demonstrates potent kinase inhibition (IC₅₀ < 100 nM in preclinical models). However, the target compound’s dihydropyridazinone core may confer metabolic stability compared to the pyrimidinone scaffold, which is prone to oxidative degradation .

Fentanyl Analogues with Piperidine Linkers

While structurally distinct in function, N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl, ) highlights the versatility of piperidine in medicinal chemistry. Unlike opioid derivatives, the target compound’s piperidine group is conjugated to a purine, directing activity toward nucleotide-dependent pathways rather than µ-opioid receptors.

Comparative Data Table

Compound Name/Structure Core Scaffold Key Functional Groups Molecular Weight (g/mol) Hypothesized/Potential Activity
Target Compound 2,3-Dihydropyridazin-3-one Purine-piperidine, Pyrazole 377.40 Kinase inhibition, Anticancer
6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride (CAS: 381208-51-1) Pyridazin-3-one Piperidinylmethoxy 273.76 CNS modulation, Antidepressant
7-(Piperidin-4-yl)-2-(2-methylimidazo[1,2-a]pyridin-6-yl)pyrimidin-4-one () Pyrimidin-4-one Piperidine, Imidazopyridine 351.43 Kinase inhibition (IC₅₀ < 100 nM)
1H-Purin-6(9H)-one derivatives () Purine Varied alkyl/aryl substituents 250–350 Antiviral, Protease inhibition

Key Research Findings and Hypotheses

  • Kinase Selectivity : Computational docking studies (analogous to methods in and ) predict strong binding to cyclin-dependent kinases (CDKs) due to π-π stacking between the purine and kinase hydrophobic pockets.

Biological Activity

The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N7OC_{18}H_{21}N_7O with a molecular weight of 351.4 g/mol. Its structure features a purine derivative linked to a piperidine moiety and a pyrazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives with 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In particular, compounds similar to this compound have been reported to inhibit key cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell viability in vitro .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various bacterial strains. For example, compounds with similar functional groups have demonstrated efficacy against:

  • Escherichia coli
  • Staphylococcus aureus

Studies indicate that the presence of a piperidine moiety enhances antimicrobial activity, suggesting that modifications to the compound could yield more potent derivatives .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds derived from this scaffold have been shown to inhibit inflammatory cytokines such as TNF-α and IL-6. For instance, certain analogs demonstrated up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Its interaction with receptors such as EGFR could alter signaling pathways critical for cell growth and survival.
  • Cytotoxicity : The structural components may induce cytotoxic effects in cancer cells through apoptosis or necrosis.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Study A Demonstrated that pyrazole derivatives inhibited proliferation in breast cancer cells (MDA-MB-231) by targeting topoisomerase II.
Study B Found significant antimicrobial activity against Gram-positive and Gram-negative bacteria with derivatives containing piperidine rings.
Study C Reported anti-inflammatory effects with notable reductions in cytokine levels in vitro assays using pyrazole-based compounds.

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